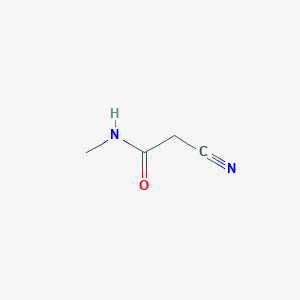

2-Cyano-N-methylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-6-4(7)2-3-5/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHUTSFYFGCWQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212692 | |

| Record name | 2-Cyano-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6330-25-2 | |

| Record name | N-Methylcyanoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6330-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-N-methylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006330252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6330-25-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyano-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyano-N-methylacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AE9HP6RPU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Cyano-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-N-methylacetamide is a versatile organic compound characterized by the presence of both a nitrile and an amide functional group. This unique structure makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds, including pyridone and benzimidazole derivatives, which are of significant interest in medicinal chemistry and drug development.[1] This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its reactivity.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] A comprehensive summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O | [1] |

| Molecular Weight | 98.10 g/mol | PubChem |

| CAS Number | 6330-25-2 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 99 °C | ChemicalBook |

| Boiling Point | 335.3 ± 25.0 °C at 760 mmHg | ChemSrc |

| Density | 1.0 ± 0.1 g/cm³ | ChemSrc |

| pKa | 11 (predicted) | Wikipedia |

| Solubility | Soluble in water. | Guidechem |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the aminolysis of an ester of cyanoacetic acid, typically ethyl cyanoacetate, with methylamine.

Experimental Protocol: Synthesis from Ethyl Cyanoacetate and Methylamine

This protocol is adapted from a general procedure described in the literature.

Materials:

-

Ethyl cyanoacetate

-

Methylamine (solution in THF or aqueous)

-

Tetrahydrofuran (THF)

-

Toluene

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

A solution of methylamine (353.6 mmol) in tetrahydrofuran (THF) is cooled to 0 °C in an ice bath.

-

Ethyl cyanoacetate (176.8 mmol) is added dropwise to the cooled methylamine solution with continuous stirring. The temperature should be maintained at 0 °C during the addition.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional period.

-

The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Upon completion of the reaction, the solvent (THF) is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by recrystallization from toluene to yield the final product as a beige solid.

Diagram 1: Synthesis Workflow of this compound

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

Experimental Protocol (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.

-

A background spectrum of a pure KBr pellet is recorded.

-

The IR spectrum of the sample pellet is then recorded, typically in the range of 4000-400 cm⁻¹.

Expected Absorptions:

-

N-H stretch: A sharp to medium absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

-

C≡N stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹ is characteristic of the nitrile group.

-

C=O stretch (Amide I): A strong absorption band is expected in the region of 1650-1680 cm⁻¹ due to the carbonyl stretch of the amide.

-

N-H bend (Amide II): An absorption band in the region of 1550-1580 cm⁻¹ is expected for the N-H bending vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (¹H and ¹³C NMR):

-

A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

Expected Chemical Shifts (predicted):

-

¹H NMR:

-

A singlet for the methylene protons (CH₂) adjacent to the cyano and carbonyl groups.

-

A doublet for the methyl protons (CH₃) coupled to the amide proton.

-

A broad singlet or quartet for the amide proton (N-H).

-

-

¹³C NMR:

-

A signal for the nitrile carbon (C≡N).

-

A signal for the carbonyl carbon (C=O).

-

A signal for the methylene carbon (CH₂).

-

A signal for the methyl carbon (CH₃).

-

Mass Spectrometry (MS)

Experimental Protocol (Electron Ionization - Mass Spectrometry):

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

-

The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (98.10 g/mol ). Common fragmentation pathways for amides and nitriles would be anticipated, including alpha-cleavage adjacent to the carbonyl group and the loss of small neutral molecules.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dictated by its two primary functional groups: the nitrile and the amide.

-

Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. It can also participate in cycloaddition reactions.

-

Amide Group: The amide group can be hydrolyzed under acidic or basic conditions. The active methylene group adjacent to the nitrile and carbonyl groups is acidic and can be deprotonated to form a nucleophilic carbanion, which can then participate in various carbon-carbon bond-forming reactions.

This reactivity makes this compound a key building block in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. For instance, it is used in the synthesis of pyridone and benzimidazole derivatives.[1]

Diagram 2: Reactivity of this compound

Caption: Key reaction pathways for this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. Personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a functionally rich molecule with significant utility in organic synthesis, particularly for the preparation of heterocyclic compounds of medicinal interest. This guide has provided a detailed overview of its chemical properties, synthesis, and characterization, offering a valuable resource for researchers in the fields of chemistry and drug discovery.

References

An In-depth Technical Guide to 2-Cyano-N-methylacetamide (CAS 6330-25-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-N-methylacetamide, with the CAS number 6330-25-2, is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring both a cyano and an N-methylacetamide functional group, makes it a valuable building block for the synthesis of a variety of more complex molecules and bioactive compounds.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies related to this compound. It also explores its applications, particularly as a key intermediate in the development of pharmaceuticals and agrochemicals.

Chemical and Physical Properties

This compound is typically a yellow solid with a molecular weight of 98.1 g/mol .[1] It is valued for its stability and ease of handling in complex synthetic pathways.[1]

| Property | Value | Source |

| CAS Number | 6330-25-2 | [1][2][3][4] |

| Molecular Formula | C4H6N2O | [1][3][4] |

| Molecular Weight | 98.1 | [1][2] |

| Appearance | Yellow solid | [1] |

| Purity | ≥ 98% (NMR) | [1] |

| Melting Point | 99 °C | [2] |

| Boiling Point | 335.3±25.0 °C (Predicted) | [2] |

| Density | 1.044±0.06 g/cm3 (Predicted) | [2] |

| Vapor Pressure | 0.009Pa at 25℃ | [2] |

| Solubility | Soluble in DMSO, Methanol | [2] |

| LogP | -1.05 | [3] |

| Storage Conditions | 0-8°C, Sealed in dry, Room Temperature | [1][2] |

Synthesis

A general and efficient method for the synthesis of this compound involves the reaction of ethyl cyanoacetate with methylamine.

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

Ethyl cyanoacetate (20 g, 176.8 mmol)

-

Methylamine (10.9 g, 353.6 mmol)

-

Tetrahydrofuran (THF)

-

Toluene

Procedure:

-

A solution of methylamine in tetrahydrofuran (THF) is prepared and cooled to 0 °C.

-

Ethyl cyanoacetate (20 g, 176.8 mmol) is added slowly and dropwise to the cooled methylamine solution with continuous stirring.

-

After the addition is complete, the reaction mixture is maintained at 0 °C with stirring to complete the reaction.

-

The reaction mixture is then stirred at room temperature overnight.

-

Following the completion of the reaction, the solvent is removed by distillation under reduced pressure.

-

The crude product is purified by recrystallization from toluene.

-

This process yields 16.8 g of a beige solid product, corresponding to a 96% yield, with a melting point of 99 °C.[2]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.

Experimental Protocol: Reverse Phase HPLC Analysis[3]

-

Column: Newcrom R1 HPLC column.[3]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[3]

-

Mass-Spec (MS) Compatibility: For MS-compatible applications, phosphoric acid should be replaced with formic acid.[3]

-

UPLC Applications: Smaller 3 µm particle columns are available for faster UPLC applications.[3]

-

Preparative Separation: This method is scalable and can be used for the isolation of impurities in preparative separation.[3]

-

Pharmacokinetics: The method is also suitable for pharmacokinetic studies.[3]

Applications in Synthesis

This compound serves as a crucial intermediate in the synthesis of a wide range of bioactive molecules.[1] Its versatile structure allows for the introduction of cyano and acetamide functionalities, which can be pivotal in determining the biological activity of the final compounds.[1]

Pharmaceutical Synthesis

This compound is extensively used in the synthesis of various pharmaceuticals.[1] It is a key building block for creating complex molecules with potential therapeutic applications.[1] Specifically, it is used in the synthesis of pyridone compounds and benzimidazoles, which are scaffolds for numerous pharmaceutical agents.[2][5]

Agrochemical Synthesis

In the agrochemical sector, this compound is utilized in the development of herbicides and pesticides.[1] Its incorporation into agrochemical formulations contributes to the enhancement of crop protection and yield.[1]

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[6] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound. It should be stored in a dry, well-ventilated place at the recommended temperature.

Conclusion

This compound (CAS 6330-25-2) is a chemical intermediate with significant utility in both pharmaceutical and agrochemical research and development. Its straightforward synthesis, stability, and versatile reactivity make it an important tool for synthetic chemists. The information provided in this guide serves as a comprehensive resource for professionals engaged in drug discovery, medicinal chemistry, and agricultural science.

References

An In-depth Technical Guide to 2-Cyano-N-methylacetamide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the molecular structure, properties, synthesis, and characterization of 2-Cyano-N-methylacetamide, a key intermediate in organic and pharmaceutical synthesis.

Molecular Structure and Identification

This compound possesses a linear four-carbon backbone. It is a derivative of acetamide featuring a cyano group on the alpha-carbon (C2) and a methyl group substituting one hydrogen on the amide nitrogen. Its chemical structure consists of a methylamino group linked to a carbonyl carbon, which is adjacent to a methylene group bearing a nitrile functional group.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 6330-25-2 | [2] |

| Molecular Formula | C₄H₆N₂O | [2] |

| Molecular Weight | 98.10 g/mol | [1] |

| Appearance | Solid / Beige Solid | [2][3] |

| Melting Point | 99 °C | [3] |

| Boiling Point | 335.3 ± 25.0 °C (Predicted) | [4] |

| Density | 1.0 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 5.44 ± 0.10 (Predicted) | [4] |

Experimental Protocols

Synthesis of this compound via Aminolysis of Ethyl Cyanoacetate

This protocol details a common and high-yield method for synthesizing this compound. The primary reaction is the aminolysis of an ester (ethyl cyanoacetate) with a primary amine (methylamine).

Materials and Equipment:

-

Ethyl cyanoacetate (1.0 eq)

-

Methylamine (CH₃NH₂) solution in THF (2.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Toluene

-

Round-bottom flask equipped with a magnetic stirrer and dropping funnel

-

Ice bath

-

Rotary evaporator

-

Recrystallization apparatus

Procedure: [3]

-

Reaction Setup: A solution of methylamine (10.9 g, 353.6 mmol, 2.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask and cooled to 0 °C using an ice bath.

-

Addition of Ester: Ethyl cyanoacetate (20 g, 176.8 mmol, 1.0 eq) is added slowly and dropwise to the cooled methylamine solution while stirring.

-

Reaction: After the addition is complete, the reaction mixture is maintained at 0 °C and stirred for an additional hour. Subsequently, the ice bath is removed, and the mixture is stirred at room temperature overnight to ensure the reaction goes to completion.

-

Solvent Removal: Upon completion, the solvent (THF) and any excess methylamine are removed by distillation under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from toluene. The crude product is dissolved in a minimal amount of hot toluene and allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold toluene, and dried to yield the final product. A typical reported yield for this procedure is approximately 96% (16.8 g of a beige solid).[3]

Structural Characterization (Expected Data)

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

N-H Stretch: A moderate to sharp absorption band is expected around 3300 cm⁻¹ corresponding to the N-H bond of the secondary amide.

-

C-H Stretch: Aliphatic C-H stretching bands from the methyl and methylene groups are expected just below 3000 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity absorption characteristic of a nitrile group should appear in the range of 2260-2240 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band is expected in the region of 1680-1640 cm⁻¹ for the carbonyl group of the secondary amide.

-

N-H Bend (Amide II): A medium-intensity band is expected around 1550 cm⁻¹ from the N-H bending vibration.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals:

-

-NH- Proton: A broad singlet or a quartet (due to coupling with the N-methyl protons) in the downfield region (typically δ 7.5-8.5 ppm), which is exchangeable with D₂O.

-

-CH₂- Protons: A singlet at approximately δ 3.5 ppm, corresponding to the two protons of the methylene group situated between the carbonyl and cyano groups.

-

-CH₃ Protons: A doublet at approximately δ 2.8 ppm, corresponding to the three protons of the N-methyl group, coupled to the N-H proton.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display four unique carbon signals:

-

C=O (Amide Carbonyl): A signal in the downfield region, typically around δ 165-170 ppm.

-

C≡N (Nitrile Carbon): A signal in the range of δ 115-120 ppm. This peak is often of lower intensity.

-

-CH₂- (Methylene Carbon): A signal expected around δ 25-30 ppm.

-

-CH₃ (Methyl Carbon): A signal expected around δ 25-30 ppm, often very close to the methylene signal.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound as described in this guide.

References

Spectroscopic Profile of 2-Cyano-N-methylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyano-N-methylacetamide (C₄H₆N₂O), a molecule of interest in organic synthesis and pharmaceutical development. Due to the limited availability of experimental spectra in public databases, this guide presents high-quality predicted spectroscopic data, offering valuable insights for compound characterization and quality control. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.85 | Singlet | 3H | N-CH₃ |

| 3.45 | Singlet | 2H | -CH₂-CN |

| 6.50 (approx.) | Broad Singlet | 1H | N-H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 26.0 | N-CH₃ |

| 28.5 | -CH₂-CN |

| 116.0 | -CN |

| 165.0 | C=O |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch |

| ~2940 | Medium | C-H Stretch (sp³) |

| ~2250 | Medium | C≡N Stretch |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1550 | Medium | N-H Bend (Amide II) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 98.05 | Molecular Ion [M]⁺ |

| 57.03 | [M - CH₂CN]⁺ |

| 42.02 | [CH₂CN]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard procedures for the spectroscopic analysis of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with electrons at a standard energy of 70 eV.[1][2]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Cyano Group in 2-Cyano-N-methylacetamide: A Gateway to Chemical Diversity and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyano group of 2-Cyano-N-methylacetamide (C₄H₆N₂O, CAS No. 6330-25-2) is a versatile functional moiety that imparts a unique reactivity profile to the molecule, rendering it a valuable building block in synthetic organic chemistry.[1] This technical guide provides a comprehensive overview of the chemical reactivity of the cyano group in this compound, detailing its participation in a variety of chemical transformations. Key reactions, including hydrolysis, reduction, cycloadditions, and condensation reactions, are discussed in depth. This guide also furnishes detailed experimental protocols for pivotal reactions, presents quantitative data in structured tables, and visualizes reaction workflows and signaling pathways using Graphviz diagrams. Furthermore, it explores the significance of this compound derivatives in medicinal chemistry, with a focus on their emerging roles as modulators of critical biological pathways implicated in various diseases.

Introduction

This compound is a polyfunctional molecule featuring a reactive cyano group, an active methylene group, and an amide functionality.[2] This combination of functional groups makes it a highly versatile precursor for the synthesis of a wide array of heterocyclic compounds, which are scaffolds of significant interest in drug discovery and materials science.[3] The electrophilic nature of the carbon atom in the cyano group, coupled with the acidity of the adjacent methylene protons, dictates its reactivity and allows for its participation in a diverse range of chemical reactions. This guide will systematically explore the reactivity of the cyano group, providing researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 6330-25-2 | [4] |

| Molecular Formula | C₄H₆N₂O | [2] |

| Molecular Weight | 98.11 g/mol | [2] |

| Appearance | Yellow solid | [1] |

| Melting Point | 99 °C | [3] |

| pKa | ~11 (for the methylene protons) | |

| Solubility | Soluble in water and polar organic solvents |

Reactivity of the Cyano Group

The reactivity of the cyano group in this compound is multifaceted, enabling a variety of chemical transformations. The primary modes of reactivity include nucleophilic addition to the carbon-nitrogen triple bond and participation in cyclization reactions.

Hydrolysis

The cyano group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. The reaction proceeds via nucleophilic attack of water or hydroxide ion on the electrophilic carbon of the nitrile.

General Reaction Scheme:

Caption: Hydrolysis of the cyano group.

Reduction

The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is a valuable tool for introducing a primary amine functionality.[5]

General Reaction Scheme:

Caption: Reduction of the cyano group.

Cycloaddition Reactions

The cyano group can participate as a dipolarophile or a dienophile in cycloaddition reactions, leading to the formation of various heterocyclic rings. A notable example is the [3+2] cycloaddition with azides to form tetrazoles.

General Reaction Scheme:

Caption: [3+2] Cycloaddition with azides.

Condensation Reactions

The active methylene group adjacent to the cyano group is highly acidic and readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones. These reactions are fundamental to the synthesis of a variety of important heterocyclic scaffolds.

The Knoevenagel condensation of this compound with aldehydes or ketones, typically catalyzed by a weak base, yields α,β-unsaturated cyanoacrylamides. These products are versatile intermediates for further transformations.[6][7]

General Reaction Scheme:

Caption: Knoevenagel condensation.

The Gewald reaction is a one-pot multicomponent reaction that involves the condensation of a ketone, an active methylene compound like this compound, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[8][9]

General Reaction Scheme:

Caption: Gewald reaction.

A particularly important application of this compound is in the synthesis of 3-cyano-2-pyridone derivatives. This is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound, such as acetylacetone.[1][10][11]

General Reaction Scheme:

Caption: Synthesis of 3-Cyano-2-pyridones.

Experimental Protocols

This section provides detailed experimental protocols for some of the key reactions of this compound.

Synthesis of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[11]

-

Materials:

-

This compound (0.006 mol)

-

Acetylacetone (0.006 mol)

-

Potassium hydroxide (a catalytic amount)

-

Ethanol (10 mL)

-

-

Procedure:

-

To a round-bottom flask, add this compound, acetylacetone, a catalytic amount of potassium hydroxide, and ethanol.

-

The reaction mixture is stirred and refluxed at 80 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the mixture is cooled to room temperature.

-

The precipitate formed is collected by filtration and washed with cold ethanol.

-

The product is dried to afford the desired 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

-

-

Expected Yield: 61-79%[11]

Knoevenagel Condensation with 6-Nitroveratraldehyde[6]

-

Materials:

-

6-Nitroveratraldehyde (23.7 mmol)

-

This compound (26.2 mmol)

-

Methanol (50 mL)

-

Piperidine (10 drops)

-

Isopropanol

-

-

Procedure:

-

To a slurry of 6-nitroveratraldehyde in methanol, add this compound, followed by piperidine.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture in an ice bath.

-

Filter the resulting crystals with suction.

-

Wash the intense-yellow crystals with isopropanol (30 mL) and air-dry.

-

-

Expected Yield: ~100%[6]

Gewald Synthesis of a 2-Aminothiophene Derivative[8]

-

Materials:

-

Ketone (e.g., cyclohexanone) (2 mmol)

-

This compound (2 mmol)

-

Elemental Sulfur (2 mmol)

-

Morpholine (2 mmol)

-

-

Procedure:

-

Combine the ketone, this compound, elemental sulfur, and morpholine in a suitable reaction vessel.

-

The reaction can be performed under solvent-free conditions using a ball mill or in a solvent like ethanol with heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product can be isolated by precipitation with water and subsequent filtration.

-

Further purification can be achieved by recrystallization.

-

-

Expected Yield: Yields can vary depending on the specific ketone and reaction conditions.

Quantitative Data

The following tables summarize quantitative data for key reactions involving this compound and its derivatives.

Table 1: Synthesis of 3-Cyano-2-pyridone Derivatives [11]

| N-Substituent | 1,3-Dicarbonyl | Base | Solvent | Time (h) | Yield (%) |

| Methyl | Acetylacetone | KOH | Ethanol | 4 | 61-79 |

| Phenyl | Acetylacetone | KOH | Ethanol | 4 | 75 |

| 4-Chlorophenyl | Acetylacetone | KOH | Ethanol | 4 | 72 |

| 4-Methoxyphenyl | Acetylacetone | KOH | Ethanol | 4 | 79 |

Table 2: Knoevenagel Condensation of Cyanoacetamide Derivatives with Aldehydes [7]

| Cyanoacetamide Derivative | Aldehyde | Catalyst | Solvent | Time | Yield (%) |

| 2-Cyanoacetamide | Benzaldehyde | DBU/H₂O | Water | 20 min | 96 |

| Ethyl Cyanoacetate | 4-Chlorobenzaldehyde | DBU/H₂O | Water | 15 min | 98 |

| 2-Cyanoacetamide | 6-Nitroveratraldehyde | Piperidine | Methanol | 2 h | 100 |

Role in Medicinal Chemistry and Biological Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The cyanoacetamide scaffold is considered a "privileged structure" in drug discovery.

Kinase Inhibitors

Derivatives of 2-cyanoacrylamide, which can be synthesized from this compound, have been developed as potent inhibitors of various protein kinases. For instance, imidazopyridine derivatives bearing a 2-cyanoacrylamide moiety have shown potent inhibitory activity against Transforming growth factor-beta-activated kinase 1 (TAK1).[4][12] TAK1 is a key regulator of the NF-κB and MAPK signaling pathways, which are often dysregulated in cancer and inflammatory diseases.[4][12]

Caption: Inhibition of the TAK1 signaling pathway by 2-cyanoacrylamide derivatives.

Anticancer Activity

N-hetaryl-2-cyanoacetamide derivatives have demonstrated significant anticancer properties.[3] For example, N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have shown potent cytotoxicity against various cancer cell lines. Their mechanism of action is believed to involve the induction of apoptosis and the inhibition of metastasis and angiogenesis.[3][13] This involves the upregulation of pro-apoptotic proteins like caspases and the downregulation of matrix metalloproteinases (MMPs).[13]

Caption: Proposed anticancer mechanism of N-hetaryl-2-cyanoacetamide derivatives.

Calcium Channel Modulation

Certain derivatives of cyanoacetamide have been investigated as modulators of calcium channels.[14] Voltage-gated calcium channels are crucial for regulating intracellular calcium levels and are implicated in various physiological processes, including neurotransmission and muscle contraction. Dysregulation of these channels is associated with several neurological and cardiovascular disorders. While direct modulation by this compound has not been reported, its derivatives represent a potential avenue for the development of novel calcium channel modulators.

Conclusion

The cyano group in this compound is a key functional handle that enables a vast and diverse range of chemical transformations. Its ability to participate in hydrolysis, reduction, cycloaddition, and various condensation reactions makes it an invaluable precursor for the synthesis of complex heterocyclic molecules. The derivatives of this compound have demonstrated significant potential in medicinal chemistry, particularly as kinase inhibitors and anticancer agents, by modulating critical signaling pathways. This guide provides a solid foundation for researchers to explore and exploit the rich chemistry of this compound in the pursuit of novel chemical entities with valuable biological activities. Further exploration of its reactivity and the biological profiles of its derivatives will undoubtedly continue to be a fruitful area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C4H6N2O | CID 80622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Regulatory Action of Calcium and Calcium Channels in Pain Pathways [ijbs.com]

An In-depth Technical Guide to the Synthesis of 2-Cyano-N-methylacetamide from Ethyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Cyano-N-methylacetamide, a valuable intermediate in the preparation of various pharmaceutically active compounds, including pyridone and benzimidazole derivatives. The primary focus of this document is the amidation of ethyl cyanoacetate with methylamine. This guide presents detailed experimental protocols, a comparative analysis of different synthetic approaches, and visual representations of the reaction pathway and experimental workflow to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a key building block in organic synthesis, characterized by its reactive functional groups that allow for its participation in a variety of chemical transformations. Its synthesis from readily available starting materials like ethyl cyanoacetate is a topic of significant interest for researchers in medicinal chemistry and drug development. This guide details a robust and high-yielding procedure for this conversion.

Reaction Scheme

The synthesis of this compound from ethyl cyanoacetate is a nucleophilic acyl substitution reaction. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group and the formation of the corresponding N-methylamide.

Caption: Reaction pathway for the synthesis of this compound.

Comparative Data of Synthetic Protocols

Several methods have been reported for the synthesis of this compound and related compounds. The following table summarizes the key quantitative data from different protocols, allowing for a comparison of their efficiency and reaction conditions.

| Parameter | Protocol 1: Methylamine Solution in THF | Protocol 2: Gaseous Methylamine in THF | Protocol 3: Solvent-Free | Analogue: N,N-Dimethylcyanoacetamide | Analogue: Cyanoacetamide from Ammonia |

| Starting Material | Ethyl Cyanoacetate | Ethyl Cyanoacetate | Ethyl Cyanoacetate | Ethyl Cyanoacetate | Ethyl Cyanoacetate |

| Reagent | Methylamine solution in THF | Gaseous Methylamine | Methylamine | Gaseous Dimethylamine | Concentrated Aqueous Ammonia |

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | None | Toluene | Water |

| Temperature | 0°C to Room Temperature | < 25°C | 20-25°C | -10 to 0°C, then reflux | Cooled in ice-salt mixture |

| Reaction Time | Overnight | 2 hours | Not Specified | 2-8 hours, then 1 hour reflux | 1 hour |

| Yield | 96%[1] | 99.4%[2] | Not Specified[2] | up to 99% | 86-88%[3] |

| Product Form | Beige solid[1] | White solid[2] | Not Specified | Crystalline solid | Slightly yellowish crystalline solid[3] |

| Melting Point | 99°C[1] | 100-102°C[2] | Not Specified | Not Specified | 119-120°C[3] |

| Purification | Recrystallization from toluene[1] | Not Specified | Not Specified | Suction filtration | Recrystallization from ethanol[3] |

Experimental Protocols

Protocol 1: Synthesis using Methylamine Solution in Tetrahydrofuran (THF)[1]

This protocol details the synthesis of this compound using a commercially available solution of methylamine in THF.

Materials:

-

Ethyl cyanoacetate (20 g, 176.8 mmol)

-

Methylamine solution in THF

-

Tetrahydrofuran (THF)

-

Toluene

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

A solution of methylamine (10.9 g, 353.6 mmol) in tetrahydrofuran (THF) is cooled to 0°C in an ice bath.

-

Ethyl cyanoacetate (20 g, 176.8 mmol) is added dropwise to the cooled methylamine solution with continuous stirring.

-

After the addition is complete, the reaction mixture is maintained at 0°C and stirred for an additional hour.

-

The ice bath is then removed, and the reaction mixture is stirred at room temperature overnight.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by recrystallization from toluene to yield 16.8 g of a beige solid.

Protocol 2: Synthesis using Gaseous Methylamine in Tetrahydrofuran (THF)[2]

This protocol utilizes gaseous methylamine, which is bubbled through a solution of ethyl cyanoacetate in THF.

Materials:

-

Ethyl cyanoacetate (30.0 g, 265.2 mmol)

-

Gaseous methylamine

-

Tetrahydrofuran (THF), 220 ml

-

Gas dispersion tube

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Ethyl cyanoacetate (30.0 g, 265.2 mmol) is dissolved in 220 ml of THF in a round-bottom flask.

-

A stream of gaseous methylamine is passed through the solution for 2 hours, ensuring the temperature is maintained below 25°C.

-

The THF is then evaporated under reduced pressure.

-

The resulting white solid (25.86 g) is collected.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound based on Protocol 1.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from ethyl cyanoacetate and methylamine is a straightforward and high-yielding process. The presented protocols offer reliable methods for obtaining this important synthetic intermediate. The choice between using a methylamine solution or gaseous methylamine may depend on the available resources and scale of the reaction. The solvent-free approach presents an environmentally friendly alternative, although further optimization may be required to maximize the yield. This guide provides the necessary information for researchers to successfully synthesize and purify this compound for their research and development needs.

References

Physical properties of 2-Cyano-N-methylacetamide (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Cyano-N-methylacetamide (CAS No: 6330-25-2), focusing on its melting point and solubility. The information is compiled to assist researchers and professionals in drug development and organic synthesis.

Quantitative Data Summary

The physical properties of this compound are summarized below. Data has been aggregated from various sources, and variations in reported values, particularly for the melting point, may be attributed to the purity of the sample and the analytical method employed.

Table 1: Melting Point of this compound

| Property | Reported Value (°C) | Notes |

| Melting Point | 82 | Commonly cited value.[1][2][3][4] |

| Melting Point | 98 - 100 | - |

| Melting Point | 100 - 102 | - |

| Melting Point | 99 | After recrystallization from toluene.[2] |

Table 2: Solubility of this compound

| Solvent | Solubility Description | Notes |

| Methanol | Soluble | [2][3] |

| DMSO | Soluble | [2][3] |

| Water | Not Available | A Safety Data Sheet indicates water solubility data is not available[5]. However, the related compound, 2-cyanoacetamide, is soluble in water[6][7]. |

| Other | - | While specific data for this compound is limited, a study on the similar compound 2-cyanoacetamide showed solubility in N,N-dimethylformamide, acetone, acetonitrile, ethanol, and other organic solvents. The solubility order was found to be N,N-dimethylformamide > acetone > water > acetonitrile > methanol > ethanol[8][9]. |

Experimental Protocols

Detailed methodologies for determining the physical properties cited are crucial for reproducibility and comparison. The following sections describe standard protocols for measuring melting point and solubility.

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid. This property is a key indicator of purity. Impurities typically cause a depression and broadening of the melting point range[10][11].

Principle: A small, finely powdered sample of the solid is packed into a capillary tube and heated at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting point range.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or a Thiele tube with an oil bath)

-

Glass capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of the dry this compound is finely powdered. The open end of a capillary tube is pushed into the powder.

-

Sample Packing: The tube is inverted and tapped gently to compact the sample into the sealed end. The packed sample should be approximately 1-2 mm high[11].

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus[10].

-

For an unknown compound, a rapid heating ramp (10-20 °C/min) can be used to find an approximate melting range[10].

-

For a precise measurement, the temperature is brought to about 10-15 °C below the expected melting point.

-

The heating rate is then slowed to 1-2 °C per minute to ensure thermal equilibrium.

-

-

Data Recording:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely liquefied.

-

The melting point is reported as the range T1 - T2.

-

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The gravimetric method is a common technique for quantifying the solubility of a solid in a liquid.

Principle: A saturated solution is prepared at a specific temperature. A known volume of this solution is then taken, the solvent is evaporated, and the mass of the remaining solute is measured.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe with a filter)

-

Evaporating dish or beaker

Procedure:

-

Saturation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., methanol) in a sealed flask.

-

Equilibration: The flask is placed in a thermostatic shaker bath set to a constant temperature and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Sample Withdrawal: The solution is allowed to stand to let undissolved solids settle. A precise volume of the clear supernatant is carefully withdrawn using a pipette fitted with a filter to prevent the transfer of any solid particles.

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed evaporating dish. The solvent is carefully evaporated under reduced pressure or in a fume hood.

-

Mass Measurement: The dish containing the dried solute is weighed. The mass of the dissolved solid is calculated by subtracting the initial mass of the empty dish.

-

Calculation: The solubility is then expressed in terms of mass per volume (e.g., g/100 mL) or moles per liter (mol/L).

Visualizations: Workflows and Relationships

Diagrams are provided to illustrate the experimental workflow for determining physical properties and the logical relationship between a compound's purity and its melting point.

Caption: Experimental workflow for determining melting point and solubility.

Caption: Effect of impurities on a compound's melting point range.

References

- 1. This compound | CAS#:6330-25-2 | Chemsrc [chemsrc.com]

- 2. 2-CYANO-N-METHYL-ACETAMIDE | 6330-25-2 [chemicalbook.com]

- 3. 6330-25-2 CAS MSDS (2-CYANO-N-METHYL-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound - Protheragen [protheragen.ai]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 2-Cyanoacetamide CAS#: 107-91-5 [m.chemicalbook.com]

- 7. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Pivotal Role of 2-Cyano-N-methylacetamide in Modern Agrochemical Development: A Technical Guide

Introduction

2-Cyano-N-methylacetamide, a versatile chemical intermediate, has emerged as a crucial building block in the synthesis of a diverse range of modern agrochemicals. Its unique molecular structure, featuring both a reactive cyano group and an N-methylacetamide moiety, provides a flexible scaffold for the development of potent fungicides and herbicides with novel modes of action. This technical guide explores the significant contributions of this compound to agrochemical innovation, with a focus on its application in the creation of melanin biosynthesis inhibiting fungicides and photosystem II inhibiting herbicides.

Fungicidal Derivatives: Targeting Melanin Biosynthesis for Crop Protection

One of the most notable applications of this compound derivatives in agriculture is in the development of fungicides that target the melanin biosynthesis pathway in pathogenic fungi. Melanin is essential for the structural integrity and virulence of many plant pathogens, particularly in the formation of appressoria, specialized infection structures used to penetrate host tissues. By inhibiting this pathway, these fungicides effectively prevent fungal infection without necessarily killing the fungus directly, offering a more targeted and potentially more sustainable approach to disease management.

A prime example of a commercialized fungicide derived from a cyanoacetamide scaffold is Diclocymet . This systemic fungicide is highly effective against rice blast disease, caused by the fungus Magnaporthe grisea.[1] Diclocymet functions as a melanin biosynthesis inhibitor (MBI), specifically targeting the dehydration steps in the 1,8-dihydroxynaphthalene (DHN) melanin pathway.[1]

Signaling Pathway: Inhibition of DHN Melanin Biosynthesis

The DHN melanin biosynthesis pathway is a multi-step process involving several key enzymes. Diclocymet and related cyanoacetamide fungicides act by inhibiting scytalone dehydratase, an enzyme crucial for the conversion of scytalone to 1,3,8-trihydroxynaphthalene and vermelone to 1,8-dihydroxynaphthalene. This inhibition leads to the accumulation of reddish-brown shunt products and prevents the formation of functional melanin in the appressoria, thus halting the infection process.

Caption: DHN Melanin Biosynthesis Pathway and the Site of Inhibition by Diclocymet.

Quantitative Data: Efficacy of Diclocymet

The preventive activity of Diclocymet against rice blast has been demonstrated in various studies. The following table summarizes its efficacy.

| Compound | Target Pathogen | Assay Type | Concentration | Efficacy | Reference |

| Diclocymet (S-2900) | Magnaporthe grisea | Foliar Spray | Not specified | High | [1] |

| Diclocymet (S-2900) | Magnaporthe grisea | Soil Drench | Not specified | High | [1] |

Experimental Protocols

Synthesis of (RS)-2-cyano-N-[(R)-1-(2,4-dichlorophenyl)ethyl]-3,3-dimethylbutyramide (Diclocymet)

A detailed, step-by-step experimental protocol for the industrial synthesis of Diclocymet is proprietary. However, based on the scientific literature, a general synthetic route can be outlined. The synthesis typically involves the reaction of a 2-cyano-3,3-dimethylbutyramide precursor with (R)-1-(2,4-dichlorophenyl)ethylamine. The initial this compound serves as a foundational building block for creating the more complex cyanoacetamide core required for such derivatives.

Protocol: Fungicidal Activity Assay against Magnaporthe grisea

-

Inoculum Preparation: Magnaporthe grisea is cultured on a suitable agar medium (e.g., oatmeal agar) for 10-14 days to allow for sporulation. Spores are harvested by flooding the plate with sterile distilled water and gently scraping the surface. The spore suspension is filtered and adjusted to a concentration of 1 × 10^5 spores/mL.

-

Plant Material: Rice seedlings (e.g., cultivar susceptible to blast) are grown in a controlled environment to the 3-4 leaf stage.

-

Fungicide Application (Foliar Spray): The test compound (e.g., Diclocymet) is dissolved in a suitable solvent (e.g., acetone) and diluted with water to the desired concentrations. A surfactant is typically added to ensure even coverage. The fungicide solutions are sprayed onto the rice seedlings until runoff. Control plants are sprayed with a solution containing the solvent and surfactant only.

-

Inoculation: After the fungicide application has dried, the rice seedlings are inoculated with the spore suspension of M. grisea.

-

Incubation: The inoculated plants are placed in a dew chamber at high humidity (>95%) and a temperature of approximately 25°C for 24 hours to promote infection. Subsequently, the plants are moved to a growth chamber with a 12-hour photoperiod.

-

Disease Assessment: After 5-7 days, the disease severity is assessed by counting the number and size of blast lesions on the leaves. The percentage of disease control is calculated relative to the untreated control.

Herbicidal Derivatives: Disrupting Photosynthesis in Weeds

Derivatives of this compound have also been extensively explored for their herbicidal properties. A significant class of these herbicides are the 2-cyanoacrylates, which have been shown to be potent inhibitors of Photosystem II (PSII) in the photosynthetic electron transport chain.[2][3] By blocking this vital process, these herbicides deprive the target weed of the energy required for growth and survival, leading to rapid chlorosis and necrosis.

Signaling Pathway: Inhibition of Photosystem II Electron Transport

PSII-inhibiting herbicides, including 2-cyanoacrylate derivatives, act by binding to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts. This binding occurs at the QB-binding niche, thereby preventing the binding of plastoquinone, the native electron acceptor. The blockage of electron flow from the primary quinone acceptor (QA) to QB disrupts the entire photosynthetic electron transport chain, leading to a buildup of highly reactive molecules that cause oxidative damage to the plant cells.

Caption: Inhibition of Photosystem II Electron Transport by 2-Cyanoacrylate Herbicides.

Quantitative Data: Herbicidal Activity of 2-Cyanoacrylate Derivatives

The herbicidal efficacy of various 2-cyanoacrylate derivatives has been evaluated against a range of weed species. The data below illustrates the percentage of inhibition at a given application rate.

| Compound Class | Weed Species | Application Rate (g/ha) | Inhibition (%) | Reference |

| 2-Cyano-3-substituted-pyridinemethylaminoacrylates | Amaranthus retroflexus (Amaranth pigweed) | 75 | Excellent | [2] |

| 2-Cyano-3-substituted-pyridinemethylaminoacrylates | Brassica napus (Rape) | 75 | Excellent | [2] |

| (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate | Various weeds | 75 | Excellent | [3] |

| 2-Cyanoacrylates with isoxazole moieties | Amaranthus retroflexus (Amaranth pigweed) | 75 | Excellent | [4] |

| 2-Cyanoacrylates with isoxazole moieties | Brassica napus (Rape) | 75 | Excellent | [4] |

Experimental Protocols

General Synthesis of (Z)-2-Cyano-3-substituted-pyridinemethylaminoacrylates

The synthesis of these herbicidal compounds generally involves the reaction of a substituted pyridinemethylamine with a suitable 2-cyano-3,3-bis(methylthio)acrylate or a 2-cyano-3-alkoxyacrylate. The following is a generalized procedure based on published literature.[2][5]

Protocol: Herbicidal Activity Assay (Post-emergence)

-

Plant Cultivation: Seeds of test weed species (e.g., Amaranthus retroflexus, Brassica napus) are sown in pots containing a standard potting mix and grown in a greenhouse under controlled conditions (e.g., 25°C, 14-hour photoperiod).

-

Herbicide Application: When the weeds reach the 2-3 leaf stage, the test compounds are dissolved in an appropriate solvent (e.g., acetone) and diluted with water to the desired concentrations. A surfactant is added to the spray solution. The herbicides are applied to the foliage of the weeds using a laboratory sprayer calibrated to deliver a specific volume.

-

Evaluation: The treated plants are returned to the greenhouse. After a set period (e.g., 14-21 days), the herbicidal effect is visually assessed as the percentage of growth inhibition or mortality compared to untreated control plants.

Protocol: Measurement of Photosystem II Inhibition using Chlorophyll Fluorescence

-

Plant Material and Treatment: Plants are treated with the herbicide as described in the herbicidal activity assay.

-

Dark Adaptation: Prior to measurement, a leaf from both treated and control plants is dark-adapted for a period of at least 20-30 minutes. This allows for all reaction centers of PSII to be in an "open" state.

-

Fluorescence Measurement: A portable chlorophyll fluorometer is used to measure the fluorescence induction kinetics (Kautsky curve). The leaf is exposed to a short, saturating pulse of light, and the resulting rise in chlorophyll fluorescence is recorded.

-

Data Analysis: Key fluorescence parameters are calculated, such as Fv/Fm (the maximum quantum yield of PSII photochemistry). A decrease in the Fv/Fm ratio in treated plants compared to controls indicates inhibition of PSII. The concentration of the herbicide that causes a 50% reduction in Fv/Fm (IC50) can be determined.[6]

Conclusion

This compound has proven to be an invaluable synthon in the discovery and development of novel agrochemicals. Its adaptability allows for the creation of structurally diverse molecules that can be tailored to interact with specific biological targets in fungi and weeds. The commercial success of fungicides like Diclocymet and the continued research into 2-cyanoacrylate herbicides underscore the importance of this chemical intermediate. Future research leveraging this versatile scaffold holds the promise of delivering next-generation crop protection solutions with improved efficacy, selectivity, and environmental profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean | Weed Technology | Cambridge Core [cambridge.org]

- 4. Design, synthesis, and herbicidal activities of novel 2-cyanoacrylates containing isoxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Pyridone Derivatives Using 2-Cyano-N-methylacetamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyridone derivatives utilizing 2-Cyano-N-methylacetamide as a key starting material. Pyridone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Introduction

This compound is a versatile reagent in organic synthesis, particularly for the construction of heterocyclic compounds. Its activated methylene group and cyano functionality make it an ideal precursor for various condensation and cyclization reactions to form substituted pyridone rings. This document outlines several reliable methods for the synthesis of these derivatives, complete with experimental protocols, quantitative data, and insights into their biological applications.

Synthetic Methodologies & Experimental Protocols

Several synthetic strategies have been developed for the preparation of pyridone derivatives from this compound. The most common approaches include multicomponent reactions and condensations with dicarbonyl compounds or chalcones.

Multicomponent Synthesis of 4,6-Disubstituted-3-cyano-2-pyridones

This one-pot synthesis offers an efficient route to highly functionalized pyridones by combining an aldehyde, an active methylene compound (e.g., another equivalent of a cyanoacetamide derivative or malononitrile), and this compound.

General Reaction Scheme:

Figure 1: General workflow for the multicomponent synthesis of pyridone derivatives.

Experimental Protocol:

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and this compound (1 mmol) is refluxed in ethanol (20 mL) in the presence of a catalytic amount of piperidine (0.1 mmol) for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired pyridone derivative. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.[1][2][3]

Quantitative Data:

| Aldehyde (R1) | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | Piperidine | Ethanol | 5 | 85 | [4] |

| 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | 6 | 92 | [4] |

| 4-Methoxybenzaldehyde | Malononitrile | Piperidine | Ethanol | 4 | 88 | [4] |

| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | 6 | 78 | [2] |

Condensation with 1,3-Dicarbonyl Compounds

The reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone, provides a straightforward method for the synthesis of 4,6-dimethyl-3-cyano-2-pyridone derivatives.

General Reaction Scheme:

Figure 2: Synthesis of pyridone derivatives via condensation with 1,3-dicarbonyls.

Experimental Protocol:

To a solution of this compound (10 mmol) and acetylacetone (10 mmol) in ethanol (30 mL), a catalytic amount of potassium hydroxide (1 mmol) is added. The mixture is heated at reflux for 3-5 hours. After cooling to room temperature, the precipitated solid is filtered, washed with water and ethanol, and dried under vacuum to yield the product.[5][6]

Quantitative Data:

| 1,3-Dicarbonyl Compound | Base | Solvent | Time (h) | Yield (%) | Reference |

| Acetylacetone | KOH | Ethanol | 4 | 79 | [5][6] |

| Benzoylacetone | Piperidine | Ethanol | 5 | 75 | |

| Ethyl Acetoacetate | Sodium Ethoxide | Ethanol | 3 | 82 |

Reaction with Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) react with this compound in the presence of a base to afford highly substituted 4,6-diaryl-3-cyano-2-pyridones. This reaction proceeds via a Michael addition followed by intramolecular cyclization and subsequent aromatization.

General Reaction Scheme:

Figure 3: Synthesis of pyridone derivatives from chalcones.

Experimental Protocol:

A mixture of the appropriate chalcone (5 mmol), this compound (5 mmol), and piperidine (0.5 mmol) in absolute ethanol (25 mL) is heated under reflux for 8-12 hours. The reaction is monitored by TLC. After completion, the reaction mixture is concentrated under reduced pressure, and the residue is triturated with diethyl ether. The solid product is collected by filtration and recrystallized from ethanol to give the pure 4,6-diaryl-3-cyano-2-pyridone.[6]

Quantitative Data:

| Chalcone Substituents (Aryl groups) | Base | Solvent | Time (h) | Yield (%) | Reference |

| Phenyl, Phenyl | Piperidine | Ethanol | 10 | 78 | [6] |

| 4-Methoxyphenyl, Phenyl | Piperidine | Ethanol | 8 | 85 | [6] |

| 4-Chlorophenyl, Phenyl | Sodium Methoxide | Methanol | 12 | 72 |

Biological Applications and Signaling Pathways

Pyridone derivatives synthesized from this compound exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Many pyridone derivatives have demonstrated potent anticancer activity. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the PIM-1 kinase pathway. PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival and proliferation while inhibiting apoptosis.

Figure 4: Proposed signaling pathway for the anticancer activity of PIM-1 kinase inhibiting pyridone derivatives.[7][8]

Anti-inflammatory Activity

Certain pyridone derivatives have shown significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex gets activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Figure 5: Inhibition of the NF-κB signaling pathway by anti-inflammatory pyridone derivatives.[1][4]

Antimicrobial Activity

Pyridone derivatives have also been identified as potent antimicrobial agents. Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination in bacteria. By inhibiting these topoisomerases, the pyridone derivatives effectively block bacterial cell division and lead to cell death.

Figure 6: Mechanism of action for antibacterial pyridone derivatives targeting bacterial topoisomerases.[2]

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of a diverse range of pyridone derivatives. The methodologies presented herein are robust, high-yielding, and amenable to the generation of libraries of compounds for drug discovery programs. The significant anticancer, anti-inflammatory, and antimicrobial activities exhibited by these derivatives underscore the importance of the pyridone scaffold in medicinal chemistry and warrant further investigation into their therapeutic potential. The provided protocols and mechanistic insights offer a solid foundation for researchers to explore and expand upon this promising class of compounds.

References

- 1. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 2-pyridone antibacterial agents: bacterial topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Benzimidazole Synthesis using 2-Cyano-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(cyanomethyl)benzimidazole through the condensation of o-phenylenediamine with 2-Cyano-N-methylacetamide. This method offers a direct approach to obtaining benzimidazole derivatives, which are pivotal structural motifs in numerous pharmaceutical agents.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antiulcer, antiviral, and anticancer properties. The synthesis of substituted benzimidazoles is a cornerstone of medicinal chemistry research. The protocol outlined herein describes the preparation of 2-(cyanomethyl)benzimidazole, a valuable intermediate for further chemical elaborations, from the reaction of o-phenylenediamine and this compound. This solvent-free approach provides a streamlined and efficient synthetic route.

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between o-phenylenediamine and this compound. The reaction involves the formation of an intermediate amidine followed by intramolecular cyclization and elimination of N-methylamine to yield the benzimidazole ring.

Caption: General reaction scheme for the synthesis of 2-(cyanomethyl)benzimidazole.

Experimental Protocol

This protocol is based on the established reaction of o-phenylenediamines with cyanoacetic acid derivatives.

Materials:

-

o-phenylenediamine

-

This compound

-

Reaction vessel (e.g., round-bottom flask) equipped with a condenser and a heating mantle or oil bath

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Standard laboratory glassware for work-up and purification

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reactant Preparation: In a clean and dry reaction vessel, combine o-phenylenediamine and this compound in a 1:1 to 1:1.2 molar ratio.

-

Reaction Setup: Place a magnetic stir bar in the reaction vessel and equip it with a condenser.

-

Heating: Heat the reaction mixture to a temperature between 130°C and 150°C using a heating mantle or an oil bath. The reaction is conducted without a solvent, so the mixture will become a melt.

-

Reaction Monitoring: Maintain the temperature and stir the molten mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, dissolving them in a suitable solvent (e.g., ethyl acetate), and eluting on a silica gel plate.

-

Reaction Time: The reaction time will vary depending on the scale and specific temperature used. It can range from a few minutes to several hours. For instance, similar reactions with cyanoacetamide have been reported to take from 6 to 15 minutes at higher temperatures (170-209°C).

-

Work-up: Once the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature. The crude product will solidify.

-

Purification: The crude 2-(cyanomethyl)benzimidazole can be purified by recrystallization. A common solvent system for benzimidazoles is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to obtain the final product.

Data Presentation

The following table summarizes the key reaction parameters for the synthesis of 2-(cyanomethyl)benzimidazole.

| Parameter | Value | Reference |

| Reactants | o-phenylenediamine, this compound | |

| Molar Ratio (reactant 2:1) | 1:1 to 1.2:1 | [1] |

| Temperature | 130-150°C | [1] |

| Solvent | None (Solvent-free) | [1] |

| Reaction Time | Dependent on scale and temperature | Analogous reactions suggest minutes to hours |